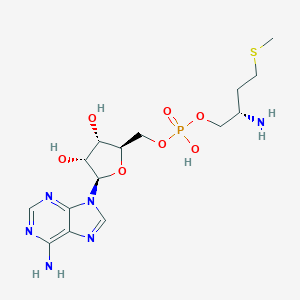

Methioninyl adenylate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-2-amino-4-methylsulfanylbutyl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N6O7PS/c1-30-3-2-8(16)4-26-29(24,25)27-5-9-11(22)12(23)15(28-9)21-7-20-10-13(17)18-6-19-14(10)21/h6-9,11-12,15,22-23H,2-5,16H2,1H3,(H,24,25)(H2,17,18,19)/t8-,9+,11+,12+,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJZMJWXTYLFEU-OPYVMVOTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(COP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N6O7PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156790 |

Source

|

| Record name | Methioninyl adenylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13091-93-5 |

Source

|

| Record name | Methioninyl adenylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013091935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methioninyl adenylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Methioninyl Adenylate Paradigm: Mechanisms, History, and Therapeutic Applications

Executive Summary

Methioninyl adenylate (Met-AMP) represents the transient, high-energy intermediate of the methionyl-tRNA synthetase (MetRS) reaction, a gatekeeper checkpoint in protein translation. As the obligate precursor to translation initiation (via initiator tRNA in both prokaryotes and eukaryotes), Met-AMP occupies a unique position in cellular physiology. This technical guide synthesizes the historical discovery of amino acid activation, the structural mechanics of the MetRS active site, and the development of stable adenylate analogues as potent antimicrobial and antiparasitic agents.

Part 1: The Mechanistic Foundation

The Reaction Cycle

Methioninyl adenylate is a mixed anhydride formed by the condensation of L-methionine and ATP. This reaction is thermodynamically unfavorable in isolation but is driven forward by the subsequent hydrolysis of pyrophosphate (PPi) by inorganic pyrophosphatase.

The MetRS enzyme catalyzes this two-step reaction:

-

Activation:

-

Transfer:

Unlike Class II synthetases, MetRS (a Class I synthetase) contains a Rossmann fold catalytic domain that stabilizes the extended conformation of the adenylate.

Pathway Visualization

The following diagram illustrates the reaction cycle and the kinetic proofreading checkpoints.

Figure 1: The MetRS reaction cycle showing the formation of the high-energy Methioninyl Adenylate intermediate.

Part 2: Historical Discovery & Characterization

The Pre-1956 Landscape

Before 1956, the mechanism of peptide bond formation was opaque. While it was known that ATP was required, the direct link between amino acids and nucleic acids was missing. The "Adaptor Hypothesis" by Crick predicted a mediator, but the chemical nature of the activation was unknown.

Paul Berg and the Acyl Adenylates

The definitive identification of aminoacyl adenylates is credited to Paul Berg (Nobel Laureate, 1980). In his seminal 1956 work at Washington University, Berg demonstrated that the activation of methionine did not immediately result in peptide bonds but formed a stable enzyme-bound intermediate.

-

Key Experiment: Berg used isotope exchange studies (

P-labeled PPi) to show that MetRS could catalyze the exchange of PPi into ATP only in the presence of Methionine. This proved the reaction was reversible and formed a covalent intermediate before tRNA transfer. -

Significance: This debunked the "concerted mechanism" theory (where activation and transfer happened simultaneously) and established the two-step mechanism universally accepted today.

Part 3: Structural Biology & Binding Dynamics

The Rossmann Fold & Specificity

MetRS belongs to Class I aminoacyl-tRNA synthetases, characterized by the Rossmann fold (alternating

-

Adenine Recognition: The adenine moiety of Met-AMP binds into a specific hydrophobic pocket, interacting with backbone amides.

-

Methionine Recognition: The sulfur atom of methionine is recognized by a "hydrophobic clamp" (often involving Tryptophan and Tyrosine residues), ensuring discrimination against sterically similar amino acids like Norleucine.

The "High-Energy" Conformation

Crystallographic studies reveal that MetRS stabilizes Met-AMP in a strained conformation. This destabilization of the ground state relative to the transition state lowers the activation energy for the subsequent transfer to tRNA.

Table 1: Comparison of Native Intermediate vs. Synthetic Analogues

| Feature | Methioninyl Adenylate (Native) | Methioninyl Sulfamate (Analogue) | Therapeutic Implication |

| Linker Atom | Oxygen (Phosphoanhydride) | Nitrogen (Sulfamate) | Stability against hydrolysis |

| Half-life | Seconds (in solution) | Hours/Days | Drug bioavailability |

| Binding Affinity ( | Nanomolar (nM) | Picomolar (pM) | Competitive inhibition |

| Geometry | Tetrahedral (at Phosphorus) | Tetrahedral mimic | Accurate transition state mimicry |

Part 4: Synthetic Analogues & Therapeutic Potential

The Stability Problem

Native Met-AMP is highly labile due to the high-energy mixed anhydride bond. It hydrolyzes rapidly in water, making it unsuitable as a drug.

Met-AMS: The Gold Standard

Methioninyl adenylate sulfamate (Met-AMS) replaces the labile oxygen with a nitrogen atom. This non-hydrolyzable analogue binds to MetRS with up to 1000-fold higher affinity than the natural substrate.

-

Mechanism of Action: It acts as a competitive inhibitor, occupying the active site and "freezing" the enzyme in the transition state.

-

Selectivity Challenge: The conservation of the MetRS active site between bacteria and humans leads to toxicity. Second-generation inhibitors focus on the auxiliary pockets near the adenosine binding site, which diverge significantly between species.

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol: ATP-PPi Exchange Assay

This is the gold-standard method for verifying the formation of Methioninyl adenylate and measuring MetRS kinetics.

Principle: The enzyme catalyzes the incorporation of radioactive

Reagents:

-

Reaction Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl

, 2 mM ATP. -

Substrate: 1-10 mM L-Methionine.

-

Radioisotope: [

P]Na -

Quenching Solution: 1% Charcoal in 5% TCA (Trichloroacetic acid).

Workflow:

-

Equilibration: Pre-incubate enzyme and buffer at 37°C for 5 min.

-

Initiation: Add

P-PPi to start the reaction. -

Sampling: At defined intervals (e.g., 2, 4, 6, 8 min), remove 20

L aliquots. -

Quenching: Eject aliquot immediately into 500

L Charcoal/TCA solution.-

Causality: Charcoal adsorbs ATP (nucleotides) but not inorganic PPi. This physically separates the product (

P-ATP) from the substrate.

-

-

Washing: Filter the charcoal mixture through glass fiber filters. Wash 3x with cold water to remove non-specifically bound PPi.

-

Quantification: Count filters in a scintillation counter.

Self-Validation Steps:

-

Negative Control: Run a parallel reaction without L-Methionine. Result must be near background.

-

Enzyme Linearity: Plot CPM vs. Time. Must be linear; if plateauing, dilute enzyme.

Protocol Visualization

Figure 2: Workflow for the ATP-PPi Exchange Assay to detect adenylate formation.

References

-

Berg, P. (1956).[1] Acyl Adenylates: The Interaction of Adenosine Triphosphate and L-Methionine. Journal of Biological Chemistry, 222(2), 1025–1034.[1] Link

-

Berg, P. (1958).[1][2][3] The Chemical Synthesis of Amino Acyl Adenylates. Journal of Biological Chemistry, 233(3), 608–611.[1] Link

-

Giegé, R., & Springer, M. (2016). Aminoacyl-tRNA Synthetases in the Bacterial World. Microbiology Spectrum, 4(5). Link

-

Kim, S., et al. (2003). Methionyl adenylate analogues as inhibitors of methionyl-tRNA synthetase.[4] PubMed.[1] Link

-

Perona, J. J., & Haddad, Y. A. (2012). Structural diversity and protein engineering of the aminoacyl-tRNA synthetases. Biochemistry, 51(44), 8705–8729. Link

Sources

- 1. MECHANISM OF AMINOACYL RNA SYNTHESIS: STUDIES WITH ISOLATED AMINOACYL ADENYLATE COMPLEXES OF ISOLEUCYL RNA SYNTHETASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. profiles.nlm.nih.gov [profiles.nlm.nih.gov]

- 4. Methionyl adenylate analogues as inhibitors of methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gatekeeper of Protein Synthesis: A Technical Guide to Methionyl Adenylate in tRNA Charging

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fidelity of protein synthesis is paramount to cellular function, and at its heart lies the precise charging of transfer RNA (tRNA) with its cognate amino acid. This critical step is catalyzed by a family of enzymes known as aminoacyl-tRNA synthetases (aaRS). This guide provides an in-depth exploration of the methionyl-tRNA synthetase (MetRS) reaction, with a specific focus on the pivotal intermediate, methionyl adenylate. We will dissect the two-step mechanism of tRNA charging, delve into the causality behind experimental approaches to study this process, and discuss the burgeoning field of MetRS inhibition for therapeutic development. Through a synthesis of technical accuracy and field-proven insights, this document serves as a comprehensive resource for professionals seeking to understand and manipulate this fundamental biological process.

Introduction: The Central Role of Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases are essential enzymes that ensure the correct pairing of amino acids with their corresponding tRNA molecules.[1][2] This process, termed tRNA charging or aminoacylation, is a cornerstone of the central dogma, providing the ribosome with the correct building blocks for protein synthesis.[1] The fidelity of this reaction is crucial; a mistake at this stage would lead to the incorporation of an incorrect amino acid into a growing polypeptide chain, with potentially catastrophic consequences for protein structure and function.

MetRS is the enzyme responsible for attaching methionine to its cognate tRNA, tRNAMet.[1][3] Methionine holds a unique position in protein synthesis as it is specified by the start codon (AUG), initiating the translation of most messenger RNAs (mRNAs).[4] Therefore, the activity of MetRS is not only critical for incorporating methionine residues throughout a protein but also for the very initiation of protein synthesis.

The Two-Step Aminoacylation Reaction: Formation of Methionyl Adenylate

The charging of tRNAMet by MetRS proceeds through a universally conserved two-step reaction mechanism.[1][2][5] This process is driven by the hydrolysis of ATP.

Step 1: Amino Acid Activation and the Birth of Methionyl Adenylate

The first step is the activation of methionine.[1][2] In the active site of MetRS, a molecule of methionine and ATP bind. The carboxyl group of methionine performs a nucleophilic attack on the α-phosphate of ATP.[1][6] This results in the formation of a high-energy mixed anhydride intermediate, methionyl adenylate (Met-AMP), and the release of inorganic pyrophosphate (PPi).[1][2]

-

Equation: Methionine + ATP ⇌ Methionyl-AMP + PPi

This initial activation step is a critical control point. The methionyl adenylate intermediate remains tightly bound within the enzyme's active site, poised for the subsequent transfer reaction.[1] The release and subsequent hydrolysis of pyrophosphate by pyrophosphatase provides a thermodynamic driving force for the forward reaction.[7]

Step 2: Transfer of the Methionyl Moiety to tRNA

In the second step, the activated methionyl group is transferred from the adenylate intermediate to the 3'-hydroxyl group of the terminal adenosine (A76) of the tRNAMet molecule.[1] This results in the formation of a charged methionyl-tRNA (Met-tRNAMet) and the release of AMP.

-

Equation: Methionyl-AMP + tRNAMet ⇌ Met-tRNAMet + AMP

The newly synthesized Met-tRNAMet is then ready to be delivered to the ribosome to participate in protein synthesis.

The two-step reaction mechanism of tRNA charging by MetRS.

The Gatekeeper: Structural Insights into the MetRS Active Site

The high fidelity of MetRS is largely attributed to the specific architecture of its active site, which has been elucidated through crystallographic studies.[8][9] The active site is a highly specialized pocket that precisely accommodates both methionine and ATP.[10] Key residues within this pocket form specific hydrogen bonds and van der Waals interactions with the substrates, ensuring that only methionine is efficiently activated.

The binding of methionine and ATP induces a conformational change in the enzyme, creating a catalytically competent state.[10] This induced-fit mechanism is a common strategy employed by enzymes to enhance substrate specificity and catalytic efficiency.

The structure of human cytosolic MetRS reveals a catalytic main body with appended peptides at both termini.[9][11] These extensions are involved in the assembly of a multi-tRNA synthetase complex (MSC), highlighting the intricate regulation of this fundamental process in mammals.[9][11]

Experimental Methodologies for Studying Methionyl Adenylate Formation

A variety of biochemical assays are employed to study the kinetics and mechanism of MetRS, with a particular focus on the formation of the methionyl adenylate intermediate. The choice of assay depends on the specific question being addressed, from determining kinetic parameters to screening for inhibitors.

Pyrophosphate (PPi) Exchange Assay

This is a classic and robust method for specifically monitoring the first step of the aminoacylation reaction – the formation of the aminoacyl-adenylate.[12][13]

Principle: The assay measures the rate of incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP in the presence of the synthetase and the cognate amino acid (methionine). This exchange reaction is dependent on the formation of the enzyme-bound aminoacyl-adenylate intermediate.

Causality behind the protocol:

-

Why radiolabeled PPi? The use of [³²P]PPi provides a highly sensitive method for detecting the reverse reaction of amino acid activation.

-

Why is tRNA omitted? For most aaRSs, including MetRS, the first step of amino acid activation can occur in the absence of tRNA.[1] This allows for the specific study of the adenylate formation without the complication of the subsequent transfer step.

-

What does the data tell us? The rate of [³²P]PPi exchange into ATP is a direct measure of the rate of methionyl adenylate formation. This allows for the determination of kinetic parameters such as Km for methionine and ATP, and kcat for the activation step.[13]

Step-by-Step Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, ATP, methionine, and the MetRS enzyme.

-

Initiation: Start the reaction by adding [³²P]PPi.

-

Time Points: At specific time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Quench the reaction by adding the aliquot to a solution containing activated charcoal in an acidic solution (e.g., perchloric acid and pyrophosphate). The charcoal binds the ATP, including the newly formed [³²P]ATP, while the unincorporated [³²P]PPi remains in solution.

-

Washing: Wash the charcoal pellet multiple times with water or a suitable buffer to remove any unbound [³²P]PPi.

-

Quantification: Measure the radioactivity of the charcoal-bound [³²P]ATP using a scintillation counter.

-

Data Analysis: Plot the amount of [³²P]ATP formed over time to determine the initial reaction velocity. Kinetic parameters can then be calculated by varying the substrate concentrations.

Spectrophotometric Assays

For high-throughput screening and inhibitor studies, continuous spectrophotometric assays are often preferred over radiolabeled assays.[14][15][16]

Principle: These assays typically rely on the detection of one of the reaction products, PPi or AMP. A common method involves coupling the production of PPi to a subsequent enzymatic reaction that produces a colored or fluorescent product.[14][15] For example, inorganic pyrophosphatase can be used to hydrolyze PPi to two molecules of inorganic phosphate (Pi), which can then be detected using a malachite green-based reagent.[15][16]

Step-by-Step Workflow (Malachite Green Assay):

-

Reaction Setup: In a microplate well, combine the MetRS enzyme, methionine, ATP, and the test compound (inhibitor).

-

Coupling Enzyme: Add inorganic pyrophosphatase to the reaction mixture.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme.

-

Detection: After a set time, add the malachite green reagent. This reagent forms a colored complex with the inorganic phosphate produced.

-

Measurement: Read the absorbance at the appropriate wavelength (typically around 620-650 nm) using a plate reader.

-

Analysis: The amount of color produced is proportional to the amount of PPi generated, and thus to the activity of MetRS.

Workflow for a continuous spectrophotometric MetRS assay.

Methionyl Adenylate as a Target for Drug Development

The essential role of MetRS in protein synthesis makes it an attractive target for the development of novel antimicrobial and anticancer agents.[17][18][19] Inhibitors that target the formation of methionyl adenylate can effectively shut down protein synthesis, leading to cell death.[18]

A key advantage of targeting bacterial MetRS is the potential for selectivity. While the overall two-step mechanism is conserved, there are significant structural differences between prokaryotic and eukaryotic MetRS enzymes.[17][20] These differences can be exploited to design inhibitors that specifically target the bacterial enzyme, minimizing off-target effects in human cells.[18]

Classes of MetRS Inhibitors Targeting the Adenylate Step:

-

Methionine Analogues: These compounds mimic the structure of methionine and compete for binding to the active site.

-

ATP Analogues: These inhibitors compete with ATP for binding.

-

Methionyl Adenylate Analogues: Stable analogues of the methionyl adenylate intermediate have been designed to act as potent inhibitors of MetRS.[21] These compounds bind tightly to the active site, effectively trapping the enzyme in an inactive state.

The development of MetRS inhibitors is a promising area of research for combating antibiotic-resistant bacteria and for developing novel cancer therapies.[17][18][20] High-throughput screening assays, such as the spectrophotometric methods described above, are crucial for identifying and characterizing new inhibitor candidates.[14][22][23]

Conclusion

Methionyl adenylate stands as a critical, albeit transient, intermediate in the fundamental process of tRNA charging. Its formation represents the energetic commitment to incorporating methionine into the proteome. Understanding the intricacies of its synthesis, the enzymatic machinery that governs it, and the methods to probe its existence is paramount for researchers in molecular biology and drug development. The ongoing exploration of MetRS and its inhibition continues to open new avenues for therapeutic intervention, underscoring the enduring importance of this pivotal gatekeeper of protein synthesis.

References

-

A study of communication pathways in methionyl-tRNA synthetase by molecular dynamics simulations and structure network analysis. PNAS. [Link]

-

Aminoacyl-tRNA synthetases. Cold Spring Harbor Perspectives in Biology. [Link]

-

Methionyl Adenylate Analogues as Inhibitors of methionyl-tRNA Synthetase. PubMed. [Link]

-

The mechanism of action of methionyl-tRNA synthetase from Escherichia coli. Mechanism of the amino-acid activation reaction catalyzed by the native and the trypsin-modified enzymes. PubMed. [Link]

-

Two step reaction mechanism for the aminoacylation of tRNA. The amino... ResearchGate. [Link]

-

Development of Methionyl-tRNA Synthetase Inhibitors as Antibiotics for Gram-Positive Bacterial Infections. PMC. [Link]

-

Aminoacyl-tRNA. Wikipedia. [Link]

-

The Mechanism of Action of Methionyl‐tRNA Synthetase from Escherichia coli. Scilit. [Link]

-

Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications. Frontiers. [Link]

-

Methionyl-tRNA Synthetase. AARS Online. [Link]

-

In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. PMC. [Link]

-

A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery. PMC. [Link]

-

Development of Methionyl-tRNA Synthetase Inhibitors as Antibiotics for Gram-Positive Bacterial Infections. PubMed. [Link]

-

What are MetRS inhibitors and how do they work?. Patsnap Synapse. [Link]

-

The mechanism of action of methionyl-tRNA synthetase from Escherichia coli. Inhibition by adenosine and 8-aminoadenosine of the amino-acid activation reaction. PubMed. [Link]

-

A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity. PMC. [Link]

-

Development of Methionyl-tRNA Synthetase Inhibitors as Antibiotics for Gram-Positive Bacterial Infections. Semantic Scholar. [Link]

-

Chemical Validation of Methionyl-tRNA Synthetase as a Druggable Target in Leishmania donovani. ACS Infectious Diseases. [Link]

-

Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence. Frontiers. [Link]

-

The Synthetic/Editing Active Site of an Aminoacyl-tRNA Synthetase: Evidence for Binding of Thiols in the Editing Subsite. Biochemistry. [Link]

-

Structural basis for the dynamics of human methionyl-tRNA synthetase in multi-tRNA synthetase complexes. PubMed. [Link]

-

Methionyl-tRNA synthetase. PubMed. [Link]

-

Role of methionyl-transfer ribonucleic acid in the regulation of methionyl-transfer ribonucleic acid synthetase of Escherichia coli K-12. PubMed. [Link]

-

A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery. PubMed. [Link]

-

A new set of assays for the discovery of Aminoacyl-tRNA synthetase inhibitors. ResearchGate. [Link]

-

Structural basis for the dynamics of human methionyl-tRNA synthetase in multi-tRNA... PMC. [Link]

-

(PDF) A Spectrophotometric Assay for Quantitative Measurement of Aminoacyl-tRNA Synthetase Activity. ResearchGate. [Link]

-

An empirical model of aminoacylation kinetics for E. coli class I and II aminoacyl tRNA synthetases. PMC. [Link]

-

Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence. PMC. [Link]

-

The Mechanism of Action of Methionyl‐tRNA Synthetase. Scilit. [Link]

-

A Label-Free Assay for Aminoacylation of tRNA. MDPI. [Link]

-

Redesigning methionyl‐tRNA synthetase for β‐methionine activity with adaptive landscape flattening and experiments. PMC. [Link]

-

Dual role of methionyl-tRNA synthetase in the regulation of translation and tumor suppressor activity of aminoacyl-tRNA synthetase-interacting multifunctional protein-3. PubMed. [Link]

-

Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A. PubMed Central. [Link]

-

Formation, functions and regulatory importance of S-adenosyl-l-methionine. ScienceDirect. [Link]

-

Novel S-adenosyl-L-methionine decarboxylase inhibitors as potent antiproliferative agents against intraerythrocytic Plasmodium falciparum parasites. PMC. [Link]

-

Discovery of Novel Types of Inhibitors of S-Adenosylmethionine Synthesis by Virtual Screening. PubMed Central. [Link]

-

The specific features of methionine biosynthesis and metabolism in plants. PNAS. [Link]

-

Methionine adenosyltransferase 2A (MAT2A) inhibitors as single agents or in combination strategy for cancer therapy. ProBiologists. [Link]

-

Synthesis and characterisation of a new class of stable S-adenosyl-L-methionine salts. ScienceDirect. [Link]

-

Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties. Frontiers. [Link]

-

Stages of translation (article). Khan Academy. [Link]

-

Metabolism Meets Translation: Dietary and Metabolic Influences on tRNA Modifications and Codon Biased Translation. PMC. [Link]

Sources

- 1. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminoacyl-tRNA Synthetases [labome.com]

- 3. Methionyl-tRNA Synthetase [aars.online]

- 4. Khan Academy [khanacademy.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]

- 7. Aminoacyl-tRNA - Wikipedia [en.wikipedia.org]

- 8. Methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural basis for the dynamics of human methionyl-tRNA synthetase in multi-tRNA synthetase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Structural basis for the dynamics of human methionyl-tRNA synthetase in multi-tRNA synthetase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An empirical model of aminoacylation kinetics for E. coli class I and II aminoacyl tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development of Methionyl-tRNA Synthetase Inhibitors as Antibiotics for Gram-Positive Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What are MetRS inhibitors and how do they work? [synapse.patsnap.com]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Development of Methionyl-tRNA Synthetase Inhibitors as Antibiotics for Gram-Positive Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Methionyl adenylate analogues as inhibitors of methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Kinetic Stability and Spontaneous Hydrolysis of Methioninyl Adenylate: A Technical Guide

Executive Summary

Methioninyl adenylate (Met-AMP) is the obligate high-energy intermediate formed during the activation of methionine by Methionyl-tRNA synthetase (MetRS). While thermodynamically poised for transfer to tRNA

This guide provides a rigorous technical framework for characterizing the hydrolytic stability of Met-AMP, moving beyond textbook definitions to practical, self-validating experimental workflows.

Part 1: Chemical Basis of Instability

The instability of Met-AMP arises from the mixed anhydride bond connecting the carboxyl group of methionine to the

Mechanistic Pathways

In the absence of tRNA, Met-AMP partitions between two fates:

-

Stabilization: Sequestration within the MetRS active site (half-life extends to hours).

-

Spontaneous Hydrolysis: Release into solution followed by rapid attack by

or

DOT Diagram: Mechanistic Partitioning

The following diagram illustrates the kinetic partitioning of Met-AMP.

Figure 1: Kinetic partitioning of Met-AMP. The "Free" species is the subject of this guide, susceptible to spontaneous hydrolysis (

Part 2: Kinetic Parameters & Data[1][2]

The spontaneous hydrolysis of aminoacyl adenylates follows pseudo-first-order kinetics in buffered aqueous solution, provided the pH is constant. The rate is heavily dependent on pH and the presence of divalent metal ions.

Expected Kinetic Values

Researchers should benchmark their experimental results against these consensus values derived from the class of aminoacyl adenylates (Wolfenden, 1975; Schimmel, 1979).

| Parameter | Condition | Typical Value | Note |

| pH 7.0, 25°C | 2 – 10 minutes | Highly unstable without enzyme protection. | |

| pH 7.0, 25°C | Rate increases 10-fold per pH unit increase (base catalysis). | ||

| Mg | 10 mM MgCl | 2x – 5x Acceleration | Metal ions coordinate phosphates, stabilizing the leaving group (AMP) but also activating the water nucleophile. |

| Temperature Coeff. | ~2.0 | Rate doubles for every 10°C increase. |

Critical Insight: Unlike peptide bonds, the mixed anhydride bond is labile at neutral pH. Experiments must be performed immediately upon synthesis or using rapid-quench instruments.

Part 3: Experimental Protocols

To measure the spontaneous rate accurately, one must generate Met-AMP in situ or isolate it rapidly at low pH (where it is temporarily stable) and then jump to physiological pH. The Acid-Quench TLC Method is the Gold Standard for specificity.

Protocol: Radiolabeled Pulse-Chase Analysis

Objective: Determine

Reagents:

-

Buffer A (Reaction): 100 mM HEPES-KOH (pH 7.5), 10 mM MgCl

, 50 mM KCl. ( Note: Avoid Tris; primary amines in Tris can aminolyze the anhydride.) -

Enzyme: Purified MetRS (10

M stock). -

Substrates: [

C]-Methionine (specific activity > 50 mCi/mmol), ATP (10 mM). -

Quench Solution: 200 mM Sodium Acetate (pH 3.0), 1% SDS.

-

TLC Mobile Phase: Ammonium acetate (0.1 M) : Methanol (90:10).

Workflow Diagram (DOT)

Figure 2: Pulse-Chase workflow for determining hydrolytic half-life.

Step-by-Step Methodology:

-

Formation (Pulse): Incubate 5

M MetRS with 50 -

Initiation: Rapidly dilute the mixture 1:10 into Buffer A lacking enzyme (or containing a sequestering agent like excess unlabeled Met if studying off-rates, but for pure hydrolysis, physical separation or protein denaturation is needed).

-

Refined Technique: To measure pure spontaneous hydrolysis, use acid precipitation of the enzyme first (which leaves Met-AMP in supernatant at pH 3), spin, then adjust supernatant pH to 7.5 to start the timer.

-

-

Sampling: At

seconds, remove 5 -

Quenching: Immediately spot the aliquot onto a PEI-Cellulose TLC plate pre-soaked in 5% acetic acid (the acid on the plate quenches the reaction).

-

Development: Run TLC in Ammonium Acetate/Methanol.

-

Met-AMP migrates slower than free Met.

-

-

Quantification: Phosphorimaging. Plot

vs. time. The slope is

Part 4: Implications for Drug Discovery

Understanding this rate is pivotal for designing MetRS inhibitors (antibiotics/antifungals).

-

Transition State Mimicry: High-affinity inhibitors (e.g., Met-AMS) mimic the Met-AMP structure but replace the labile anhydride oxygen with a stable sulfonamide or ester bioisostere.

-

Residence Time: A successful drug must have a residence time (

) significantly longer than the natural intermediate's half-life ( -

Siderophore Conjugates: In "Trojan Horse" antibiotics (siderophore-drug conjugates), the linker stability must exceed Met-AMP stability in serum but release the warhead in the cytoplasm.

Comparison: Met-AMP vs. Analogues

| Compound | Linkage | Application | |

| Met-AMP | P–O–C (Mixed Anhydride) | ~2 min | Natural Intermediate |

| Met-AMS | P–NH–S (Sulfamoyl) | > 24 hours | Nanomolar Inhibitor |

| Met-Hydroxamate | C(=O)NH–OH | Stable | Colorimetric Standard |

References

-

Wolfenden, R. (1975). "transition state affinity as a basis for the design of enzyme inhibitors." Accounts of Chemical Research. Link

-

Schimmel, P. R., & Söll, D. (1979). "Aminoacyl-tRNA synthetases: general features and recognition of transfer RNAs." Annual Review of Biochemistry. Link

-

Jakubowski, H. (2011). "Quality control in tRNA charging." Wiley Interdisciplinary Reviews: RNA. Link

-

Fersht, A. R. (1985). Enzyme Structure and Mechanism. (Referencing the classic measurement of adenylate hydrolysis rates). Link

-

Berg, P. (1958). "The Chemical Synthesis of Amino Acyl Adenylates." Journal of Biological Chemistry. (Foundational protocol for synthesis and stability). Link

Technical Deep Dive: Interaction of Methioninyl Adenylate with the MetRS Active Site

Executive Summary

The fidelity of the genetic code relies heavily on the precise aminoacylation of tRNA. Methionyl-tRNA synthetase (MetRS) catalyzes the esterification of methionine to tRNA^Met via a high-energy intermediate: Methioninyl adenylate (Met-AMP) .

For drug development professionals, this intermediate represents a "privileged scaffold." Because Met-AMP is tightly bound (

Molecular Architecture of the Active Site

The MetRS active site is a marvel of induced-fit engineering. Unlike a static lock-and-key, the enzyme undergoes significant conformational remodeling upon binding methionine and ATP.

The Rossmann Fold and Connective Peptide

MetRS belongs to Class Ia aminoacyl-tRNA synthetases, characterized by a catalytic Rossmann fold. A unique feature is the Connective Polypeptide (CP) domain, which is inserted into the Rossmann fold. The CP domain is critical for editing and tRNA recognition, acting as a gatekeeper that stabilizes the Met-AMP intermediate.

Key Residue Interactions

The stability of the Met-AMP intermediate is dictated by a network of hydrophobic stacking and hydrogen bonding. Based on crystallographic data (e.g., E. coli and M. tuberculosis structures), the following residues are pivotal:

-

Y15 (Tyrosine 15): Acts as a "lid." Upon methionine binding, Y15 moves to stack against the adenine ring, shielding the reactive mixed anhydride bond from premature hydrolysis.

-

W253 (Tryptophan 253): Provides essential

- -

H301 (Histidine 301): Specifically recognizes the sulfur atom of the methionine thioether, discriminating against aliphatic analogues like Norleucine.

-

The KMSKS Motif: This highly conserved loop stabilizes the transition state of the adenylation reaction and the pyrophosphate leaving group.

Visualization of Structural Interactions

The following diagram maps the critical residue contacts stabilizing the Met-AMP intermediate within the active site.

Figure 1: Interaction map highlighting critical residues stabilizing the Met-AMP intermediate in the MetRS active site.

Mechanistic Dynamics: The Reaction Cycle

The formation of Met-AMP is the first committed step in protein synthesis. It is thermodynamically driven by the hydrolysis of pyrophosphate (PPi).

-

Substrate Binding: ATP and Methionine bind.[1][2] The "HIGH" motif (His-Ile-Gly-His) orients the ATP.

-

Adenylation: The carboxyl group of methionine attacks the

-phosphate of ATP. -

Intermediate Stabilization: The enzyme undergoes a conformational "clamping," trapping the Met-AMP.

-

tRNA Charging: The 2'-OH of the tRNA^Met terminal adenosine attacks the activated carbonyl of Met-AMP.

Quantitative Kinetics

The affinity for the intermediate is orders of magnitude higher than for the substrates alone.

| Parameter | Value (Approx.) | Significance |

| 10 - 50 | Moderate affinity allows rapid turnover. | |

| 100 - 500 | Physiological concentrations ensure saturation. | |

| < 10 nM | Tight binding basis for inhibitor design. | |

| 1 - 10 | Rate-limiting step is often product release. |

Experimental Protocols: Validating the Interaction

As a senior scientist, I recommend Isothermal Titration Calorimetry (ITC) as the gold standard for validating Met-AMP analogue binding. Unlike fluorescence, which relies on indirect Trp quenching, ITC measures the direct heat of binding, providing a complete thermodynamic profile (

Protocol: ITC Characterization of MetRS Inhibitors

Objective: Determine the binding affinity (

Prerequisites:

-

Recombinant MetRS (purified to >95%, free of aggregated protein).

-

Ligand (Met-AMP analogue) dissolved in the exact same buffer as the protein.

Workflow:

-

Buffer Matching (Critical): Dialyze the protein against the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM

-ME). Use the final dialysis buffer to dissolve the ligand.[3] This eliminates heat of dilution artifacts. -

Concentration Optimization:

-

Cell (Protein): 20 - 50

M. -

Syringe (Ligand): 200 - 500

M (10x protein concentration). -

Note: The c-value (

) should be between 10 and 1000 for accurate curve fitting.

-

-

Degassing: Degas both samples for 10 minutes to prevent bubble formation during titration.

-

Titration Parameters:

-

Temperature: 25°C.

-

Injections: 19 injections of 2

L each (first injection 0.4 -

Spacing: 180 seconds between injections to allow return to baseline.

-

Self-Validation Step: Perform a "Water-into-Protein" or "Buffer-into-Protein" blank titration. If significant heat is observed, further dialysis is required.

Visualization of Experimental Workflow

Figure 2: Step-by-step workflow for high-precision ITC binding analysis.

Therapeutic Applications: Inhibitor Design[2]

The structural divergence between bacterial and human MetRS active sites allows for the design of selective antibiotics.

-

Selectivity Filter: While the Met-AMP binding pocket is conserved, the "auxiliary" pockets (where the linker of an analogue resides) differ.

-

Strategy: Use the Met-AMP scaffold but extend a linker from the adenosine C8 or N6 position to interact with species-specific residues in the CP domain.

-

Case Study: Repurposing MetRS inhibitors for M. tuberculosis. Inhibitors mimicking the adenylate state have shown efficacy by locking the enzyme in a closed, inactive conformation, preventing tRNA turnover.

References

-

Structural basis for anticodon recognition by methionyl-tRNA synthetase. Nakanishi, K., et al. Nature Structural & Molecular Biology. (2005).

-

The crystal structure of the drug target Mycobacterium tuberculosis methionyl-tRNA synthetase in complex with a catalytic intermediate. Acta Crystallographica Section F. (2012).

-

Use of analogues of methionine and methionyl adenylate to sample conformational changes during catalysis in Escherichia coli methionyl-tRNA synthetase. Journal of Molecular Biology. (2000).

-

Methionyl Adenylate Analogues as Inhibitors of methionyl-tRNA Synthetase. Bioorganic & Medicinal Chemistry Letters. (1999).

-

Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites. Nature Protocols. (2012).

Sources

Technical Guide: Non-Enzymatic Formation of Methioninyl Adenylate

This guide details the non-enzymatic formation, synthesis, and characterization of Methioninyl Adenylate (Met-AMP) . This mixed anhydride is the transient, high-energy intermediate in ribosomal protein synthesis, formed naturally by Methionyl-tRNA Synthetase (MetRS).

For researchers and drug developers, accessing this intermediate without enzymes is critical for studying:

-

Prebiotic Chemistry: How the genetic code and translation machinery originated (RNA World hypothesis).

-

Drug Design: Developing stable sulfamoyl or phosphonate analogs that inhibit MetRS (antimicrobials) by mimicking the Met-AMP transition state.

-

Mechanistic Enzymology: Understanding the thermodynamics of amino acid activation.

Executive Summary

Methioninyl adenylate (Met-AMP) represents the activated form of methionine required for transfer to tRNA. Chemically, it is an aminoacyl-adenylate mixed anhydride , formed by the condensation of the methionine carboxyl group with the

Unlike S-Adenosylmethionine (SAM), where activation occurs at the sulfur atom, Met-AMP is activated at the carboxylate. It is thermodynamically unstable in aqueous solution (

Mechanistic Foundations

The Activation Chemistry

In biological systems, MetRS catalyzes the attack of the methionine carboxylate on the

Key Structural Distinction:

-

Met-AMP (Target): Mixed anhydride bond (High energy, acyl donor).

-

SAM (Common Analog): Sulfonium bond (Methyl donor).

Reaction Pathway Visualization

The following diagram contrasts the enzymatic route with the chemical (DCC-mediated) route.

Figure 1: Comparative pathways for Methioninyl Adenylate formation. The chemical route utilizes DCC to bypass the need for ATP hydrolysis energy, directly coupling AMP and Methionine.

Experimental Protocol: Chemical Synthesis

This protocol is adapted from the classic Paul Berg method (1958) , optimized for reproducibility in modern biochemical settings. It relies on the formation of an activated O-acylisourea intermediate of methionine which reacts with AMP.

Reagents & Equipment

-

Substrates: L-Methionine (High purity), Adenosine-5'-monophosphate (AMP, free acid form).

-

Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC).[1]

-

Solvent System: Pyridine (Anhydrous), Water (Milli-Q).

-

Workup: Acetone (Cold, -20°C).

-

Equipment: Centrifuge (refrigerated), Magnetic stirrer, Vacuum desiccator.

Step-by-Step Methodology

| Step | Action | Critical Technical Note |

| 1. Solubilization | Dissolve 1.0 mmol AMP (free acid) and 2.0 mmol L-Methionine in 10 mL of 50% aqueous pyridine . | The free acid of AMP is crucial; sodium salts may reduce solubility in the pyridine mixture. |

| 2. Activation | Cool solution to 0°C in an ice bath. Add 10 mL of pyridine containing 4.0 mmol of DCC . | Temperature control is vital to prevent hydrolysis of the forming anhydride. |

| 3. Reaction | Stir vigorously at 0°C for 3 hours . | The solution will become cloudy as Dicyclohexylurea (DCU) precipitates. |

| 4. Filtration | Filter the mixture (or centrifuge at 4,000 x g, 4°C) to remove the insoluble DCU byproduct. | Perform this quickly to keep the filtrate cold. |

| 5. Precipitation | Pour the clear filtrate into 10 volumes of acetone pre-chilled to -20°C. | This forces the Met-AMP to precipitate while keeping unreacted reagents in solution. |

| 6. Isolation | Collect the white precipitate by centrifugation. Wash twice with cold acetone and twice with cold ether. | Removes residual pyridine and DCC. |

| 7. Drying | Dry the pellet in a vacuum desiccator over | Warning: The product is hygroscopic and unstable. Use immediately or store strictly anhydrous. |

Synthesis Workflow Diagram

Figure 2: Step-by-step workflow for the chemical synthesis of Met-AMP via the DCC method.

Analytical Validation & Characterization

Due to the instability of Met-AMP, standard HPLC can be challenging (degradation on column). The Hydroxamate Assay is the gold standard for verifying the presence of the activated acyl-phosphate bond.

The Hydroxamate Assay (Colorimetric)

Activated acyl groups (anhydrides) react with hydroxylamine to form hydroxamates, which complex with ferric iron (

-

Reagent A: 2M Hydroxylamine hydrochloride (neutralized to pH 7.0 with KOH).

-

Reagent B:

reagent (10% -

Procedure:

-

Dissolve 1 mg of synthesized Met-AMP in 100

L cold water. -

Add 100

L Reagent A . Incubate 5 min at RT. -

Add 500

L Reagent B .

-

-

Result: Immediate formation of a red-violet complex (

) confirms the mixed anhydride.

Spectroscopic Data

| Method | Expected Signal | Notes |

| UV Spectroscopy | Characteristic of the Adenine moiety. The molar extinction coefficient ( | |

| Paper/TLC Chromatography | Solvent: n-Butanol/Acetic Acid/Water (5:2:3). Met-AMP migrates differently than free AMP due to the amino acid charge masking the phosphate. | |

| Stability (Half-life) | Hydrolysis yields Methionine and AMP. Stability increases at lower pH (pH 4-5). |

Stability & Kinetics

The primary challenge in working with Met-AMP is its susceptibility to hydrolysis. The anhydride bond is high-energy (

-

pH Dependence: Hydrolysis is base-catalyzed. The compound is most stable in slightly acidic conditions (pH 4.0 - 5.0). At physiological pH (7.4), it degrades rapidly.

-

Metal Ion Effect: Divalent cations (

, -

Storage: Must be stored as a lyophilized powder at -80°C. In solution, it must be used immediately.

References

-

Berg, P. (1958).[2] The Chemical Synthesis of Amino Acyl Adenylates. Journal of Biological Chemistry, 233(3), 608-611.[1][2]

-

Schimmel, P. R., & Söll, D. (1979). Aminoacyl-tRNA Synthetases: General Features and Recognition of Transfer RNAs. Annual Review of Biochemistry, 48, 601-648.

-

Jakubowski, H. (2002). Editing of errors in selection of amino acids for protein synthesis. International Journal of Biochemistry & Cell Biology, 34(1), 1-6.

-

Pascal, R., Boiteau, L., & Commeyras, A. (2005).

-Amino Acids Towards a Primitive Translation Apparatus for the Synthesis of Peptides. Topics in Current Chemistry, 259, 69-122. - Fersht, A. R. (1985). Enzyme Structure and Mechanism (2nd ed.). W.H. Freeman.

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Synthesis of Methioninyl Adenylate

Introduction: The Significance of an Activated Amino Acid

In the intricate machinery of protein synthesis, the activation of amino acids is the foundational step that dictates fidelity and efficiency. Methioninyl adenylate (Met-AMP) is the high-energy, activated intermediate formed during the first stage of methionine incorporation into a polypeptide chain.[1] This reaction is catalyzed by the enzyme Methionyl-tRNA Synthetase (MetRS), which joins L-methionine to ATP with the concomitant release of inorganic pyrophosphate (PPi).[2][3]

The ability to synthesize and isolate Met-AMP in vitro is of paramount importance for researchers in biochemistry, molecular biology, and drug development. It provides a powerful tool for:

-

Enzyme Kinetics and Mechanistic Studies: Elucidating the catalytic mechanism of MetRS and quantifying its kinetic parameters.[4]

-

Inhibitor Screening: Developing and characterizing novel antimicrobial or therapeutic agents that target MetRS, a crucial enzyme for pathogen survival.[5]

-

Structural Biology: Trapping the enzyme-intermediate complex for crystallographic or cryo-EM studies to visualize the active site architecture.[6]

-

Biophysical Assays: Investigating the conformational changes within the MetRS enzyme upon substrate binding.[6]

This guide provides a comprehensive, field-proven protocol for the enzymatic synthesis, purification, and validation of methioninyl adenylate, designed for professionals requiring a reliable source of this critical biochemical intermediate.

Principle of the Enzymatic Reaction

The synthesis of methioninyl adenylate is the first half-reaction of tRNA aminoacylation. Methionyl-tRNA synthetase utilizes the energy from ATP hydrolysis to form a mixed anhydride bond between the carboxyl group of methionine and the phosphate group of AMP. This reaction is reversible, but in a cellular context, it is driven forward by the rapid hydrolysis of the pyrophosphate (PPi) by inorganic pyrophosphatase.

The core reaction is as follows:

L-Methionine + ATP --(Mg²⁺, MetRS)--> Methioninyl-AMP + PPi

This process is a classic example of substrate activation, preparing the methionine moiety for its subsequent transfer to the 3'-end of its cognate tRNA (tRNAMet).[1]

Caption: Enzymatic activation of L-methionine by MetRS.

Materials and Reagents

Successful synthesis requires high-purity reagents to minimize interfering activities and contaminants.

| Reagent / Material | Grade | Supplier (Example) | Storage | Notes |

| L-Methionine | ≥99% | Sigma-Aldrich | Room Temperature | Prepare fresh aqueous solutions.[7] |

| Adenosine 5'-triphosphate (ATP) | Molecular Biology | Promega | -20°C | Disodium or dipotassium salt. |

| Magnesium Chloride (MgCl₂) | Molecular Biology | Thermo Fisher | Room Temperature | Essential cofactor for MetRS. |

| Tris-HCl | Molecular Biology | Bio-Rad | Room Temperature | Buffer component. |

| Dithiothreitol (DTT) | Molecular Biology | GoldBio | -20°C | Reducing agent to maintain enzyme integrity. |

| Inorganic Pyrophosphatase | High Activity | NEB | -20°C | Optional, to drive the reaction forward. |

| Methionyl-tRNA Synthetase (MetRS) | Purified Recombinant | In-house or custom | -80°C | Enzyme source (e.g., from E. coli). |

| Perchloric Acid (HClO₄) | ACS Grade | VWR | Room Temperature | For quenching the reaction. |

| Potassium Hydroxide (KOH) | ACS Grade | Fisher Scientific | Room Temperature | For neutralization. |

| Syringe Filters (0.22 µm) | Sterile | Millipore | Room Temperature | For sample clarification. |

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 1 mL reaction volume but can be scaled as needed. All steps should be performed on ice unless otherwise specified to preserve the stability of the enzyme and product.

Part 1: Reaction Assembly

-

Prepare the Reaction Buffer: Prepare a 5X Reaction Buffer containing 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, and 10 mM DTT. Filter-sterilize and store in aliquots at -20°C.

-

Thaw Reagents: Thaw all components (5X Reaction Buffer, L-Methionine, ATP, MetRS enzyme, Pyrophosphatase) on ice.

-

Assemble the Reaction Mixture: In a sterile 1.5 mL microcentrifuge tube on ice, add the following components in the order listed. This sequential addition minimizes substrate degradation.

| Component | Stock Concentration | Volume for 1 mL Rxn | Final Concentration | Rationale |

| Nuclease-Free Water | - | 560 µL | - | Reaction vehicle. |

| 5X Reaction Buffer | 5X | 200 µL | 1X | Provides optimal pH, Mg²⁺, and reducing environment. |

| L-Methionine | 100 mM | 100 µL | 10 mM | Substrate. |

| ATP | 100 mM | 100 µL | 10 mM | Substrate and energy source. |

| Inorganic Pyrophosphatase | 100 U/mL | 20 µL | 2 U/mL | Optional: Drives equilibrium towards product formation. |

| MetRS Enzyme | 1 mg/mL (e.g., ~15 µM) | 20 µL | 0.02 mg/mL (~0.3 µM) | Catalyst for the reaction. |

-

Initiate the Reaction: Gently mix the components by pipetting. Avoid vortexing to prevent enzyme denaturation.

Part 2: Incubation and Termination

-

Incubation: Transfer the reaction tube to a heat block or water bath set to 37°C. Incubate for 60 minutes.

-

Expert Insight: The 37°C incubation temperature is optimal for most mesophilic MetRS enzymes, such as that from E. coli.[8] Reaction time can be optimized, but 60 minutes is typically sufficient to approach equilibrium.

-

-

Termination (Quenching): To stop the reaction, add 50 µL of ice-cold 3 M perchloric acid (HClO₄) to the reaction tube. Mix immediately. This denatures the enzyme and halts all catalytic activity.

-

Neutralization: Place the tube on ice for 10 minutes to allow for complete protein precipitation. Centrifuge at >12,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new, pre-chilled tube. Neutralize the supernatant by adding ~45-50 µL of 3 M potassium hydroxide (KOH), checking the pH with pH paper until it reaches ~7.0. The precipitated potassium perchlorate can be removed by another centrifugation step.

Caption: Overall workflow for Met-AMP synthesis and validation.

Part 3: Purification and Validation (Self-Validation System)

The crude reaction mixture contains unreacted substrates, buffer salts, and the product. Purification is essential for downstream applications.

A. Purification by Ion-Exchange HPLC

-

Principle: At neutral pH, Met-AMP has a net charge that differs from ATP, ADP, and AMP, allowing for separation on an anion-exchange column.

-

Column: Strong anion-exchange (SAX) column (e.g., Agilent ZORBAX SAX).

-

Mobile Phase A: 20 mM Potassium Phosphate, pH 7.0.

-

Mobile Phase B: 20 mM Potassium Phosphate, 1 M KCl, pH 7.0.

-

Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

-

Detection: UV absorbance at 260 nm.

-

Procedure:

-

Filter the neutralized sample through a 0.22 µm syringe filter.

-

Inject onto the equilibrated HPLC system.

-

Collect fractions corresponding to the Met-AMP peak (elution time must be determined using standards or confirmed by mass spectrometry).

-

Immediately freeze collected fractions on dry ice and lyophilize or store at -80°C.

-

Trustworthiness: This step ensures the removal of ATP, which can interfere with kinase assays, and other reaction components, validating the purity of the final product.

-

B. Validation by Mass Spectrometry (MS)

-

Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) provides an accurate mass measurement to confirm the identity of the synthesized product.

-

Expected Mass: The theoretical monoisotopic mass of Methioninyl adenylate (C₁₅H₂₂N₆O₅S) is 398.1427 g/mol . The expected m/z for the protonated molecule [M+H]⁺ is 399.1505.

-

Procedure: Submit a small aliquot of the purified fraction for ESI-MS analysis in positive ion mode. The presence of a major ion at m/z 399.15 confirms the synthesis of Met-AMP.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive MetRS enzyme. 2. Degraded ATP stock. 3. Incorrect buffer pH or Mg²⁺ concentration. | 1. Test enzyme activity in a separate assay; use a fresh aliquot. 2. Use a fresh, un-thawed aliquot of ATP. 3. Prepare fresh buffer and verify pH and component concentrations. |

| Multiple Peaks in HPLC | 1. Incomplete reaction. 2. Product degradation. 3. Presence of ADP/AMP from ATP hydrolysis. | 1. Optimize incubation time or increase enzyme concentration. 2. Keep samples on ice at all times; process quickly. 3. This is expected; ensure proper peak identification and collection. |

| Product Instability | Met-AMP is a high-energy intermediate and is prone to hydrolysis. | Work quickly and maintain low temperatures (on ice). Store the final purified product as a lyophilized powder or in a buffered solution at -80°C. Avoid multiple freeze-thaw cycles. |

References

- Purification and Characterization of S-Adenosyl-L-Methionine Nicotinic Acid-N-Methyltransferase from Leaves of Glycine max.Biologia plantarum.

- Methionyl adenylate analogues as inhibitors of methionyl-tRNA synthetase.PubMed.

- In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity.NIH.

- Methionyl-tRNA synthetase from Escherichia coli: active stoichiometry and stopped-flow analysis of methionyl adenylate formaiton.PubMed.

- Purification and Characterization of l-Methionine γ-Lyase from Brevibacterium linens BL2.PMC - NIH.

- Purification, characterization, and anti-cancer activity of methionine gamma-lyase from a native strain of Pseudomonas mosselii for human cancer treatment.PMC - PubMed Central.

- Use of analogues of methionine and methionyl adenylate to sample conformational changes during catalysis in Escherichia coli methionyl-tRNA synthetase.PubMed.

- Methionyl-tRNA Synthetase.AARS Online.

- Methionyl-tRNA synthetase.PubMed.

- L-Methionine Product Information.Sigma-Aldrich.

Sources

- 1. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methionyl-tRNA Synthetase [aars.online]

- 3. Methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methionyl-tRNA synthetase from Escherichia coli: active stoichiometry and stopped-flow analysis of methionyl adenylate formaiton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methionyl adenylate analogues as inhibitors of methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of analogues of methionine and methionyl adenylate to sample conformational changes during catalysis in Escherichia coli methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Purification, characterization, and anti-cancer activity of methionine gamma-lyase from a native strain of Pseudomonas mosselii for human cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Purification of synthesized Methioninyl adenylate by HPLC

Application Note: High-Purity Isolation of Methioninyl Adenylate (Met-AMP) via RP-HPLC

Abstract

Methioninyl adenylate (Met-AMP) is the activated amino acid intermediate formed during the aminoacylation of tRNA

Introduction & Scientific Context

The synthesis of Methioninyl adenylate represents the first step of the reaction catalyzed by Methionyl-tRNA synthetase (MetRS). In this step, Methionine attacks the

The Purification Challenge: The primary difficulty in purifying Met-AMP lies in its mixed anhydride linkage (acyl-phosphate). Unlike the phosphoester bonds in ATP or AMP, the acyl-phosphate bond is highly reactive.

-

Hydrolysis: At pH > 7.5, the half-life of Met-AMP drops to minutes due to hydroxide ion attack.

-

Cyclization: In the absence of tRNA, Met-AMP can degrade into homocysteine thiolactone derivatives or free Methionine and AMP.

-

Separation: The purification must separate Met-AMP from its precursors (ATP, AMP, Methionine) which possess similar UV absorption profiles (adenine base) or solubility characteristics.

Strategic Solution: We utilize the hydrophobicity differential between the highly polar ATP/AMP and the relatively hydrophobic methionine side chain of Met-AMP using a C18 stationary phase at acidic pH (5.0).

Chemical Stability & Properties

Understanding the stability profile is a prerequisite for successful isolation.

| Parameter | Characteristic | Implication for Protocol |

| Bond Type | Mixed Anhydride (Acyl-Phosphate) | Critical: Unstable at pH > 7.[1][2]0. |

| UV Max | 260 nm (Adenine moiety) | Detection via standard UV-Vis. |

| Hydrophobicity | Met-AMP > AMP > ATP | Met-AMP elutes after nucleotides on C18. |

| Thermal Stability | Low ( | Requirement: All steps at 4°C. |

| pKa (Phosphate) | ~6.5 (Secondary) | Buffer pH 5.0 ensures protonation state stability. |

Materials & Equipment

Reagents:

-

Crude Synthesized Met-AMP: (e.g., from DCC coupling of AMP and Methionine or enzymatic synthesis).

-

Mobile Phase A: 50 mM Potassium Phosphate (KH

PO -

Mobile Phase B: 100% Methanol (HPLC Grade). Note: Methanol is preferred over Acetonitrile to prevent potential nucleophilic interaction with the anhydride, though ACN is acceptable if rapid elution is needed.

-

Stabilization Buffer: 10 mM Acetic Acid (pH 3.0).

Equipment:

-

HPLC System: Binary gradient pump, UV Detector (260 nm), Fraction Collector (cooled to 4°C).

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 5

m, 4.6 x 150 mm). -

Lyophilizer: For final solvent removal.

Experimental Protocols

Protocol A: HPLC System Setup & Equilibration

Rationale: The column must be pre-conditioned to prevent "ghost" peaks and ensure reproducible retention times for the hydrophobic Met-AMP.

-

Temperature Control: Set column oven and fraction collector to 4°C . If the system lacks active cooling, submerge the column in an ice bath and keep collection tubes on ice.

-

Buffer Preparation: Filter Mobile Phase A (50 mM KH

PO -

Equilibration: Flush column with 10% B for 20 minutes at 1.0 mL/min until the baseline at 260 nm is stable.

Protocol B: Purification Gradient

Rationale: A shallow gradient is necessary to separate AMP (elutes early) from Met-AMP. ATP elutes between them or slightly before Met-AMP depending on specific ion-pairing effects, but the Methionine side chain generally retards Met-AMP retention.

Flow Rate: 1.0 mL/min

Detection: 260 nm

Injection Volume: 50–100

| Time (min) | % Buffer B (Methanol) | Event |

| 0.0 | 0% | Injection / Load |

| 5.0 | 0% | Isocratic wash (Elute salts/AMP) |

| 25.0 | 40% | Linear Gradient (Elute Met-AMP) |

| 30.0 | 100% | Column Wash |

| 35.0 | 0% | Re-equilibration |

Fraction Collection Logic:

-

AMP: Elutes ~3–5 min (Void volume/polar).

-

ATP: Elutes ~8–12 min.

-

Met-AMP: Elutes ~18–22 min (Distinct major peak).

-

Action: Collect the Met-AMP peak manually or by threshold. Immediately add 10% v/v of 10 mM Acetic Acid to the collection tube to drop pH to ~4.0 for stability.

Protocol C: Post-Purification Processing

Rationale: Removing water is critical to stop hydrolysis. Heat must be avoided.

-

Flash Freeze: Immerse collected fractions in liquid nitrogen immediately.

-

Lyophilization: Freeze-dry overnight. Do not use a centrifugal vacuum concentrator (SpeedVac) at room temperature, as this will degrade the product.

-

Storage: Store lyophilized powder at -80°C over desiccant.

Quality Control & Validation

To ensure the purified product is indeed the active mixed anhydride and not hydrolyzed AMP + Methionine, use the Hydroxamate Assay .

The Hydroxamate Test (Mechanism):

Hydroxylamine (

QC Steps:

-

Take 10

L of purified fraction. -

Add 10

L of 2 M Hydroxylamine (neutralized to pH 7). Incubate 2 min. -

Add 20

L of FeCl -

Result: Red/Violet color = Active Met-AMP. Colorless = Hydrolyzed/Degraded.

Visualization of Workflow

The following diagram illustrates the logic flow from synthesis to stable storage, highlighting critical control points (CP).

Caption: Workflow for Met-AMP purification emphasizing critical stability control points (acidification and temperature) and validation via hydroxamate assay.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Peak Broadening | Column overload or pH mismatch. | Reduce injection volume; ensure crude sample pH matches Mobile Phase A (pH 5.0). |

| Split Peak | Hydrolysis on-column. | CRITICAL: Lower column temperature to 4°C. Check Buffer A pH (must be < 6.0). |

| Low Yield (UV Area) | Degradation during synthesis or filtration. | Perform Hydroxamate test on crude material before injecting. If colorless, synthesis failed. |

| Retention Shift | Ion-pairing effects. | If retention is too low, add 5 mM Tetrabutylammonium hydrogen sulfate (Ion Pair Reagent) to Buffer A. |

References

-

Fersht, A. R., & Dingwall, C. (1979). Evidence for the accumulation of the aminoacyl-adenylate complex in the reaction catalyzed by methionyl-tRNA synthetase. Biochemistry.[3]

-

Ribas de Pouplana, L., & Schimmel, P. (2001). Aminoacyl-tRNA synthetases: potential markers of genetic code development. Trends in Biochemical Sciences.

-

Agilent Technologies. (2021). Purification of Oligonucleotides and Nucleotides using RP-HPLC. Agilent Application Notes.[4]

-

Berg, P. (1956). Acyl Adenylates: The Synthesis and Properties of Adenyl Acetate and Adenyl Amino Acids. Journal of Biological Chemistry.

-

Sielc Technologies. HPLC Separation of Adenosine mono-, di- and triphosphates.[5]

Sources

- 1. HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interstrand Aminoacyl Transfer in a tRNA Acceptor Stem-Overhang Mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. agilent.com [agilent.com]

- 5. HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column | SIELC Technologies [sielc.com]

Using Methioninyl adenylate in tRNA aminoacylation assays

[1]

Protocol A: Aminoacylation Inhibition Assay

Application: Determining the

This assay measures the attachment of radioactive Methionine (

Reagents & Equipment

-

Buffer M: 20 mM HEPES-KOH (pH 7.5), 10 mM MgCl

, 150 mM KCl, 2 mM -

Substrates:

-

Enzyme: Purified MetRS (approx. 10–50 nM final concentration).[2]

-

Inhibitor: Methioninyl adenylate (dissolved in DMSO; keep DMSO < 5% in final reaction).[2]

-

Quench Solution: 5% Trichloroacetic acid (TCA) + 0.5% Casamino acids (to reduce background).[2]

-

Equipment: Whatman 3MM filter papers, Vacuum manifold, Scintillation counter.[2]

Step-by-Step Procedure

-

Preparation of Reaction Mix (2X Concentrate): Prepare a master mix in Buffer M. Values below are final concentrations in the assay; prepare at 2X.

-

Inhibitor Dilution Series: Prepare a 10-point dilution series of Methioninyl adenylate in Buffer M (or DMSO if required). Range should span 0.1 nM to 10

M. -

Reaction Initiation:

-

Plate Setup: Use a 96-well V-bottom plate on ice.

-

Add 10

L of Inhibitor (at 2X conc) to respective wells. -

Add 10

L of Enzyme (MetRS, 2X conc) to the wells. Incubate for 10 min at 25°C to allow inhibitor binding. -

Start: Add 20

L of Reaction Mix (Substrates). Total Volume = 40

-

-

Incubation: Incubate at 37°C (or 25°C for kinetic rigor) for 8–12 minutes. Critical: Ensure the reaction remains in the linear phase (consume < 15% of substrate).

-

Quenching & Filtering:

-

Spot 20

L of the reaction onto Whatman 3MM filter discs pre-labeled with pencil. -

Immediately drop filters into a beaker of ice-cold 5% TCA.[2]

-

-

Washing (The "Gold Standard" Step):

-

Quantification: Place filters in scintillation vials, add 5 mL scintillation fluid, and count (CPM).

Data Analysis

Convert CPM to pmol of product formed. Plot Initial Velocity (

Protocol B: ATP-PPi Exchange Assay

Application: Studying the Activation Step specifically.

If you wish to study the formation of the adenylate intermediate without tRNA transfer, use the ATP-PPi exchange assay. This measures the reverse reaction: the incorporation of radioactive

Why use Methioninyl adenylate here? It will inhibit the exchange reaction, confirming that the inhibitor blocks the active site and not the tRNA binding site.

-

Reaction Mix:

-

Procedure:

-

Mix Enzyme + Inhibitor (Methioninyl adenylate).[2]

-

Add Reaction Mix. Incubate 10 min at 37°C.

-

Quench: Add 200

L of suspension containing 1% charcoal, 3.5% HClO -

Mechanism: Charcoal binds ATP (and the newly formed radiolabeled ATP) but not free PPi.

-

Filter: Filter through glass fiber filters (Whatman GF/C) on a vacuum manifold.

-

Wash: Wash 3x with 5 mL water to remove free

P-PPi.[2] -

Count: The radioactivity on the filter represents [

P]-ATP formed.[2][4]

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background (Assay A) | Inefficient washing of filters.[2] | Ensure TCA is ice-cold; increase wash volume to 10 mL/filter. |

| Non-Linear Kinetics | Substrate depletion > 20%.[2] | Reduce enzyme concentration or incubation time. |

| Inhibitor Precipitation | High concentration in aqueous buffer. | Dissolve Methioninyl adenylate in 100% DMSO; ensure final DMSO < 5%. |

| No Inhibition observed | Enzyme concentration too high. | For tight binders ( |

References

-

Fersht, A. R., et al. (1975).[2] "The mechanism of action of methionyl-tRNA synthetase from Escherichia coli." Biochemistry. Link

-

Crepin, T., et al. (2003).[2] "Use of analogues of methionine and methionyl adenylate to sample conformational changes during catalysis in Escherichia coli methionyl-tRNA synthetase." Journal of Molecular Biology. Link

-

Vaughan, M. D., et al. (2005).[2] "Investigation of bioisosteric mimics of the aminoacyl-adenylate: synthesis and evaluation of aminoacyl-sulfamoyl nucleosides." Medicinal Chemistry. Link

-

U.S. National Institutes of Health. (2023). "PubChem Compound Summary for Methionyl adenylate." PubChem. Link

-

Berg, P. (1956).[2] "Acyl Adenylates: The Synthesis and Properties of Adenyl Acetate." Journal of Biological Chemistry. Link

Sources

- 1. Aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 3. Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Harnessing Methioninyl Adenylate in Enzyme Kinetics Studies

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Methioninyl adenylate (Met-AMP) is the pivotal, high-energy intermediate in the aminoacylation reaction catalyzed by methionyl-tRNA synthetase (MetRS), an enzyme essential for the fidelity of protein synthesis.[1][2] The formation and consumption of this intermediate are central to the catalytic cycle of MetRS, making it a critical focal point for mechanistic studies and a prime target for the development of novel antimicrobial agents. This guide provides an in-depth exploration of the theoretical and practical aspects of using Met-AMP and its analogues to dissect the kinetic and thermodynamic landscape of MetRS. We present detailed protocols for key steady-state and pre-steady-state kinetic assays, including the ATP-PPi exchange assay and stopped-flow fluorescence analysis, offering field-proven insights into experimental design, data interpretation, and troubleshooting.

The Central Role of Methioninyl Adenylate in MetRS Catalysis

Methionyl-tRNA synthetase belongs to the Class I family of aminoacyl-tRNA synthetases (aaRSs), which are fundamental enzymes that ensure the correct pairing of amino acids with their cognate tRNAs.[3] The catalytic process occurs via a two-step mechanism, with methioninyl adenylate as the indispensable intermediate.[2][4][5]

Step 1: Methionine Activation (Adenylation) In the first step, MetRS catalyzes the reaction between L-methionine and ATP to form a mixed anhydride, methioninyl adenylate, with the concomitant release of inorganic pyrophosphate (PPi).[4][5][6] This activation step is reversible.

-

Reaction: Methionine + ATP ⇌ Methioninyl-AMP + PPi

Step 2: Aminoacyl Transfer The activated methionyl moiety is then transferred from the adenylate to the 3'-end of its cognate tRNA (tRNAMet), releasing AMP and forming methionyl-tRNAMet (Met-tRNAMet).[4][5][6]

-

Reaction: Methioninyl-AMP + tRNAMet → Met-tRNAMet + AMP

The formation of the methioninyl adenylate intermediate is a thermodynamically demanding step, and its stabilization within the enzyme's active site is crucial for the overall efficiency of the aminoacylation reaction. Studying the kinetics of this intermediate's formation and breakdown provides invaluable insights into the enzyme's catalytic efficiency, substrate specificity, and mechanism of action.[7] Furthermore, because this intermediate is a key component of the reaction pathway, molecules that mimic its structure can act as potent inhibitors, a principle actively exploited in drug discovery.[8]

Foundational Kinetic Approaches: Probing the Adenylation Step

To quantitatively describe the formation of methioninyl adenylate, two primary kinetic methodologies are employed: steady-state and pre-steady-state analysis.

Steady-State Kinetics: The ATP-PPi Exchange Assay

The ATP-PPi exchange assay is a classic steady-state method that measures the rate of the reverse reaction of the first activation step.[9] In the presence of MetRS, methionine, and ATP, the enzyme will form the Met-AMP intermediate. If radiolabeled pyrophosphate ([32P]PPi) is included in the reaction, it can attack the Met-AMP, leading to the formation of [32P]ATP and methionine. The rate of incorporation of the radiolabel into ATP is thus a direct measure of the methionine activation activity.[9]

Causality Behind Experimental Choices: This assay is foundational because it isolates the activation step from the subsequent tRNA-dependent step, simplifying the kinetic analysis.[9] It is particularly useful for determining the Michaelis-Menten constants (Km) for methionine and ATP and the turnover number (kcat) for the activation reaction. It is also a robust method for assessing the potency of inhibitors that target the enzyme's active site.

Protocol 1: Steady-State ATP-[32P]PPi Exchange Assay

This protocol is adapted from established methodologies for bacterial MetRS.[2][4]

A. Reagents and Buffers:

-

Reaction Buffer (2X): 200 mM HEPES-KOH (pH 7.2), 60 mM KCl, 20 mM MgCl₂, 4 mM NaF, 1 mM DTT.

-

Enzyme: Purified MetRS (concentration determined by active site titration).[2]

-

Substrates: L-methionine, ATP (disodium salt, pH 7.0).

-

Radiolabel: [32P]Pyrophosphate ([32P]NaPPi).

-

Quenching Solution: 1% activated charcoal, 5.6% HClO₄, 75 mM NaPPi.

-

Wash Solution: Deionized water.

B. Experimental Workflow:

C. Step-by-Step Methodology:

-

Reaction Setup: Prepare reaction mixtures at room temperature. For a typical 50 µL reaction, combine:

-

Initiation: Start the reaction by adding a small volume of purified MetRS (e.g., 25-100 nM final concentration) and incubate at 37°C.[2]

-

Time Points and Quenching: At defined intervals (e.g., 1, 2, 3, and 4 minutes), remove a 25 µL aliquot of the reaction and immediately add it to a tube containing the quenching solution.[2] The acidic charcoal slurry stops the reaction and binds the newly formed [32P]ATP, while the unlabeled PPi in the quench solution acts as a carrier.

-

Filtration and Washing: Vortex the quenched samples and filter them through Whatman glass fiber filters under vacuum. Wash the filters three times with 5 mL of deionized water to remove unbound [32P]PPi.[2]

-

Quantification: Dry the filters completely (e.g., under a heat lamp) and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Convert the counts per minute (CPM) into the amount of ATP formed (pmol) using the specific activity of the [32P]PPi. Plot the amount of product formed over time to determine the initial velocity (v₀). To determine kinetic parameters, plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation.

D. Data Presentation: